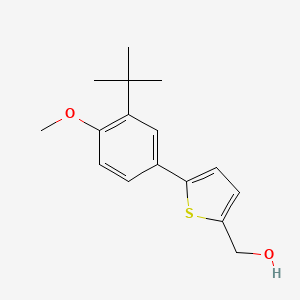
5-methyl-2-(p-tolyl)pyrazolidin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the pyrazolidinone family It is characterized by a pyrazolidine ring substituted with a methyl group at the 5-position and a p-tolyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-2-(p-tolyl)pyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of p-tolylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolidinone ring. The reaction typically requires heating and the use of a suitable solvent such as ethanol or acetic acid.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the reaction of p-tolylboronic acid with 5-methylpyrazolidin-3-one in the presence of a palladium catalyst and a base such as potassium carbonate can yield the desired product. This method offers the advantage of mild reaction conditions and high selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Methyl-2-(p-tolyl)pyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction of the compound can yield pyrazolidine derivatives. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents. Reagents such as alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of pyrazolidinone derivatives with various functional groups.
Reduction: Formation of pyrazolidine derivatives.
Substitution: Formation of substituted pyrazolidinone derivatives with different alkyl or acyl groups.
科学研究应用
5-Methyl-2-(p-tolyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.
作用机制
The mechanism of action of 5-methyl-2-(p-tolyl)pyrazolidin-3-one depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pyrazolidinone ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. The presence of the p-tolyl group can enhance the compound’s binding affinity and selectivity.
相似化合物的比较
Similar Compounds
5-Methyl-2-(p-tolyl)pyridine: Similar in structure but contains a pyridine ring instead of a pyrazolidinone ring.
5-Methyl-2-(p-tolyl)pyrazole: Contains a pyrazole ring instead of a pyrazolidinone ring.
2-(p-Tolyl)pyrazolidin-3-one: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(p-tolyl)pyrazolidin-3-one is unique due to the presence of both the methyl and p-tolyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, solubility, and binding properties, making it a valuable scaffold for drug design and synthesis.
属性
CAS 编号 |
17028-79-4 |
|---|---|
分子式 |
C11H14N2O |
分子量 |
190.24 g/mol |
IUPAC 名称 |
5-methyl-2-(4-methylphenyl)pyrazolidin-3-one |
InChI |
InChI=1S/C11H14N2O/c1-8-3-5-10(6-4-8)13-11(14)7-9(2)12-13/h3-6,9,12H,7H2,1-2H3 |
InChI 键 |
DXDAGBMONVPBPP-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(=O)N(N1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4H-Furo[3,2-b]indole-2-carboxylic acid](/img/structure/B8673100.png)
![2-(1H-Pyrrol-2-yl)benzo[d]thiazole](/img/structure/B8673112.png)
![2-Oxobicyclo[4.1.0]heptane-1-acetic Acid Ethyl Ester](/img/structure/B8673120.png)









